Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate
Description
Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is a halogenated pyrazole derivative featuring a bromine atom at the 4-position, a 2-fluoroethyl substituent at the 1-position, and a methyl ester at the 3-position. The 2-fluoroethyl group enhances lipophilicity and metabolic stability, while the bromine atom offers a handle for further functionalization via cross-coupling reactions .
Synthetic routes often employ microwave-assisted alkylation using 2-fluoroethyl trifluoromethanesulfonate under basic conditions (e.g., Cs₂CO₃ in CH₃CN or NaI in DMF) to introduce the fluoroethyl moiety . Crystallographic data for such compounds can be analyzed using tools like Mercury CSD, which facilitates visualization of packing patterns and intermolecular interactions .
Properties
IUPAC Name |
methyl 4-bromo-1-(2-fluoroethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2O2/c1-13-7(12)6-5(8)4-11(10-6)3-2-9/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHEPJYNNLXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Br)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150961 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(2-fluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429418-54-1 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(2-fluoroethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429418-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(2-fluoroethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate serves as a versatile building block in the synthesis of bioactive compounds. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of the bromine and fluoroethyl groups enhances the compound's lipophilicity and biological activity, making it a candidate for drug development.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds synthesized from this compound were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The mechanism involves the modulation of specific signaling pathways associated with tumor growth .
Agriculture
Pesticide Development
The compound is also explored for its potential use in agrochemicals. Its structure allows for the development of novel pesticides that target specific pests while minimizing environmental impact. Research indicates that pyrazole derivatives exhibit insecticidal properties against common agricultural pests, thereby enhancing crop yield and sustainability.
Field Trials
Field trials conducted with formulations containing this compound have shown effective control over pest populations with minimal phytotoxicity to crops. These trials highlight the compound's potential as an eco-friendly alternative to traditional pesticides .
Materials Science
Coordination Chemistry
The unique structure of this compound allows for its use in coordination chemistry. It can form complexes with various metal ions, which are useful in catalysis and materials synthesis.
Case Study: Metal-Organic Frameworks (MOFs)
Research has indicated that pyrazole derivatives can serve as ligands in the formation of MOFs, which are materials with high surface areas suitable for gas storage and separation applications. The incorporation of this compound into these frameworks has been shown to improve stability and functionality .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
Substituent Variations in Pyrazole Derivatives
The following table summarizes key structural analogs and their properties:
Impact of Fluorine Substitution
- Monofluoroethyl (Target Compound): Balances lipophilicity (logP ~2.1 estimated) and reactivity. The fluorine atom mildly increases metabolic resistance compared to non-fluorinated analogs .
- Trifluoroethyl derivatives may exhibit superior bioavailability but require stringent handling due to volatility .
Ester Group Modifications
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., discontinued Ethyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate) offer higher lipophilicity but are prone to ester hydrolysis under physiological conditions, limiting their utility . Methyl esters are generally more stable and widely used in prodrug design.
Biological Activity
Methyl 4-bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and applications in scientific research.
The compound has the molecular formula and is characterized by the presence of both bromine and fluoroethyl groups, which enhance its reactivity and binding affinity in biological systems. The synthesis typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2-fluoroethyl bromide in the presence of a base like potassium carbonate, followed by esterification with methanol under reflux conditions.
Pharmacological Properties
This compound exhibits a variety of pharmacological activities:
- Anti-inflammatory Activity : Pyrazole derivatives have been studied for their anti-inflammatory effects. For instance, compounds with similar structures have shown significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory processes .
- Antimicrobial Effects : Research indicates that pyrazole derivatives can possess antimicrobial properties. Compounds similar to this compound have demonstrated activity against various bacterial strains, including E. coli and Bacillus subtilis at specific concentrations .
The mechanism by which this compound exerts its effects may involve binding to specific molecular targets such as enzymes or receptors. The unique combination of bromine and fluoroethyl groups likely enhances its binding affinity and selectivity .
Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in therapeutic applications:
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : It acts as a building block for synthesizing pharmaceuticals targeting various diseases, particularly those related to inflammation and infection.
- Chemical Biology : The compound is utilized as a probe to study protein-ligand interactions, aiding in the understanding of biochemical pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
